3-Ethynylcyclobutan-1-one
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Overview
Description
3-Ethynylcyclobutan-1-one is an organic compound with the molecular formula C6H6O. It is a member of the cyclobutanone family, characterized by a four-membered ring structure with an ethynyl group attached to one of the carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the intramolecular direct ring-closure strategy is often employed to form the strained cyclobutane skeleton . Another method involves the use of 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate as raw materials, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Ethynylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanols .
Scientific Research Applications
3-Ethynylcyclobutan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethynylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity or receptor binding. Detailed studies on its mechanism are ongoing, but it is believed to influence cellular processes by altering the function of key proteins and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Ethynylcyclobutan-1-one include other cyclobutanone derivatives and cycloalkanes with strained ring structures. Examples include cyclobutanone, 3-methylcyclobutanone, and 3-phenylcyclobutanone .
Uniqueness
What sets this compound apart from its analogs is the presence of the ethynyl group, which imparts unique reactivity and potential for further functionalization. This structural feature makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry .
Properties
IUPAC Name |
3-ethynylcyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c1-2-5-3-6(7)4-5/h1,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZGUPFKVRDELY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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